![molecular formula C17H11F3N4 B2637392 3-(4-Methylphenyl)-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline CAS No. 303148-62-1](/img/structure/B2637392.png)

3-(4-Methylphenyl)-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

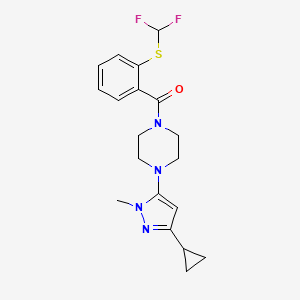

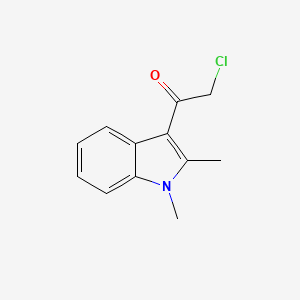

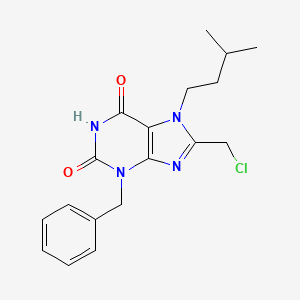

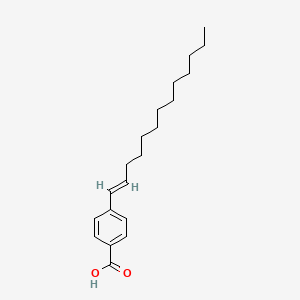

“3-(4-Methylphenyl)-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline” is a compound with the molecular formula C17H11F3N4 . It belongs to the class of quinazoline and quinazolinone derivatives, which are known for their diverse biological properties and applications in pharmaceutical chemistry . These compounds have been reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves adding ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, pH adjustment, and impurity removal .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and mass spectra can be used to confirm the structures of synthesized compounds .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be complex and varied. The structure-activity relationship revealed that substitution of [1,2,4]triazolo[4,3-]quinazoline with trifluoromethyl moiety is beneficial for cytotoxic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the compound appears as a white powder with a melting point of 251–253 °C, according to FT-IR and NMR data .Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Properties

Compounds with structures related to 3-(4-Methylphenyl)-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline have been synthesized and studied for their fluorescent properties. The synthesis process involves designing and creating amino-biphenyl-containing derivatives that exhibit a broad range of wavelengths and display high fluorescent quantum yields, up to 94% in certain solutions. These compounds demonstrate significant solvatochromic properties, aggregate formation, and aggregation-induced emission enhancement, making them potential candidates for applications in fluorescent materials and sensors (Kopotilova et al., 2023).

Antihistaminic Activity

Several studies have synthesized novel derivatives related to the mentioned compound, investigating their potential as H1-antihistaminic agents. These studies involve cyclization reactions to create compounds that significantly protect animals from histamine-induced bronchospasm, suggesting potential applications in developing new classes of antihistamines with minimal sedative effects (Alagarsamy et al., 2005), (Alagarsamy et al., 2008).

Anticancer Activity

Research has also explored the anticancer activity of these compounds, with some studies focusing on novel 1,2,4-triazoloquinoline derivatives designed for anticancer purposes. These compounds have been synthesized and evaluated against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity in some cases. This highlights the potential for these compounds in anticancer drug development (Reddy et al., 2015).

Antibacterial Evaluation

The antibacterial activities of derivatives have been assessed, with some compounds showing promising efficacy against various bacterial strains. This suggests potential applications in addressing bacterial infections and contributing to the development of new antibacterial agents (Gineinah, 2001), (Zeydi et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N4/c1-10-6-8-11(9-7-10)14-22-23-15-12-4-2-3-5-13(12)21-16(24(14)15)17(18,19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPWLVIYNHIOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2C(=NC4=CC=CC=C43)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2637311.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B2637312.png)

![Methyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2637313.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637317.png)

![Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate](/img/structure/B2637322.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]methanesulfonamide](/img/structure/B2637323.png)